molecular formula C13H24O3S B13412673 11-(Acetylsulfanyl)undecanoic acid CAS No. 6974-31-8

11-(Acetylsulfanyl)undecanoic acid

Cat. No.: B13412673
CAS No.: 6974-31-8
M. Wt: 260.39 g/mol
InChI Key: DHKWYRRJFXRZOA-UHFFFAOYSA-N
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Description

11-(Acetylsulfanyl)undecanoic acid is a high-purity organic compound supplied for laboratory research purposes. This product is characterized as For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Chemical Identifiers - IUPAC Name : this compound - Other Synonyms : 11-(Acetylthio)undecanoic acid, NSC 23340 - CAS Number : 917836-99-8 (other CAS: 6974-31-8) - Molecular Formula : C13H24O3S - Molecular Weight : 260.39 g/mol - SMILES : CC(=O)SCCCCCCCCCCC(=O)O - InChI Key : DHKWYRRJFXRZOA-UHFFFAOYSA-N Researchers are advised to consult the product's Safety Data Sheet (SDS) and conduct their own literature reviews to determine specific applications and handling protocols for their experimental work.

Properties

IUPAC Name

11-acetylsulfanylundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3S/c1-12(14)17-11-9-7-5-3-2-4-6-8-10-13(15)16/h2-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKWYRRJFXRZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281884
Record name 11-(acetylsulfanyl)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-31-8
Record name NSC23340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-(acetylsulfanyl)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Conditions

  • 11-Bromoundecanoic acid (approx. 954 mg) is dissolved in 20 mL of dry dimethylformamide (DMF) at 0 °C.
  • Potassium thioacetate (approx. 1172 mg) is added to the solution.
  • The reaction mixture turns deep red and is stirred at room temperature for 30 minutes.

Reaction Mechanism

The reaction proceeds via an SN2 nucleophilic substitution where the sulfur atom of potassium thioacetate attacks the electrophilic carbon attached to the bromine in 11-bromoundecanoic acid, displacing the bromide ion and forming the thioacetate ester.

Workup and Purification

  • The reaction mixture is diluted with 60 mL of dichloromethane (CH2Cl2).
  • The organic phase is washed three times with water to remove inorganic salts.
  • The organic layer is dried over magnesium sulfate (MgSO4).
  • The solvent is co-evaporated with toluene to remove residual DMF.
  • The crude product is purified by recrystallization from petroleum ether.
  • The yield of purified this compound is reported as approximately 88% (824 mg).

Characterization

  • Proton nuclear magnetic resonance (^1H NMR) spectroscopy confirms the structure with characteristic signals:
    • Methyl protons of the acetyl group at δ 2.33 ppm (singlet, 3H).
    • Methylene protons adjacent to sulfur at δ 2.86 ppm (triplet, 2H).
    • Aliphatic methylene protons in the range δ 1.26–1.67 ppm (multiplets).
    • Carboxylic acid proton signals consistent with the acid functionality.

Reaction Parameters and Optimization

Parameter Condition/Value Notes
Solvent Dry DMF Ensures anhydrous environment
Temperature 0 °C initial, then RT Controls reaction rate and selectivity
Reaction time 30 minutes Sufficient for complete substitution
Workup solvent CH2Cl2 Efficient extraction of product
Drying agent MgSO4 Removes residual water
Purification method Recrystallization Yields pure compound
Yield ~88% High yield indicates efficient reaction

Alternative and Related Synthetic Routes

While the above method is the most direct and widely used, other approaches exist for preparing related sulfur-containing fatty acid derivatives:

  • Thiol deprotection and further functionalization: The acetyl group on sulfur can be removed under acidic or basic conditions to yield the free thiol (11-mercaptoundecanoic acid), which can then be used for further bioconjugation or surface attachment reactions.

  • Surface assembly applications: this compound and its thiol derivatives have been utilized for forming self-assembled monolayers on silicon or gold surfaces, as described in surface chemistry literature. These applications often require high purity and carefully controlled synthesis.

Summary of Research Findings

  • The nucleophilic substitution of 11-bromoundecanoic acid with potassium thioacetate in dry DMF at low temperature is a mild, efficient, and high-yielding method for preparing this compound.

  • The reaction proceeds cleanly with minimal side products, facilitating straightforward purification by recrystallization.

  • The acetylsulfanyl group serves as a protected thiol, allowing for subsequent deprotection and functionalization steps in synthetic and materials chemistry.

  • Characterization by ^1H NMR confirms the successful incorporation of the thioacetate moiety.

Chemical Reactions Analysis

Types of Reactions: 11-(Acetylsulfanyl)undecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

11-(Acetylsulfanyl)undecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(Acetylsulfanyl)undecanoic acid involves its interaction with specific molecular targets. For instance, in antifungal applications, it may disrupt fungal cell wall synthesis and membrane integrity, leading to cell death. The compound’s effects on lipid metabolism and gene expression in fungi are also notable .

Comparison with Similar Compounds

11-(Methylsulfinyl)undecanoic Acid

  • Structure : Contains a methylsulfinyl (-SOCH₃) group at C11.
  • Source : Isolated from Shepherd’s purse seeds as a natural product .
  • Key Differences :
    • The sulfinyl group increases polarity compared to the acetylsulfanyl moiety, likely enhancing solubility in aqueous environments.
    • Sulfoxides (R-SO-R') are more chemically stable than thioesters (R-SAc), suggesting divergent reactivity profiles.

11-(Ethylthio)undecanoic Acid

  • Structure : Features an ethylthio (-S-CH₂CH₃) group at C11.
  • Functional Role : Serves as a myristic acid analog for peptide N-myristoylation. Its CoA ester is a substrate for wheat germ and yeast acyltransferases .
  • Key Differences :
    • The ethylthio group reduces hydrophobicity compared to myristic acid, altering membrane association of acylated proteins.
    • Unlike acetylsulfanyl, the thioether group lacks an acetylated sulfur, impacting enzymatic recognition and metabolic stability.

11-Mercaptoundecanoic Acid

  • Structure : Contains a free sulfhydryl (-SH) group at C11.
  • Applications: Used in surface modification and nanoparticle synthesis due to its thiol reactivity .
  • Key Differences :
    • The free -SH group enables disulfide bond formation, a property absent in acetylsulfanyl derivatives.
    • Higher susceptibility to oxidation compared to stabilized sulfur groups (e.g., acetylated or ethylthio).

Fluorescent Fatty Acid Analogs

11-(Dansylamino)undecanoic Acid (DAUDA)

  • Structure: Dansyl fluorophore conjugated via an amino linker at C11.
  • Applications : Used to study fatty acid-binding proteins (FABPs). Displaced by natural ligands like palmitic acid, indicating competitive binding .

Furan Fatty Acid Derivatives

11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic Acid (11D3)

  • Structure : Furan ring with methyl and propyl substituents at C11.
  • Occurrence : Abundant in food matrices and human plasma, with roles in lipid metabolism .
  • Key Differences: The furan ring introduces aromaticity and rigidity, contrasting with the flexible aliphatic chain of 11-(Acetylsulfanyl)undecanoic acid. Metabolic fate is influenced by substituent chain length (propyl vs. pentyl in 11D5), suggesting similar structure-activity relationships for sulfur analogs .

Ester and Polymer Precursors

11-(Heptanoyloxy)undecanoic Acid

  • Structure: Esterified heptanoyl group at C11.
  • Synthesis : Produced via hydrogenation and esterification, highlighting modular synthetic routes for functionalization .
  • Key Differences :
    • Ester groups enhance suitability for polymer synthesis (e.g., biodegradable resins) compared to sulfur-containing acids .
    • Hydrolytic stability of esters vs. thioesters may dictate application-specific preferences.

Data Tables

Table 1. Structural and Functional Comparison of Undecanoic Acid Derivatives

Compound Functional Group Key Property Application Reference
This compound -SAC (thioester) Moderate hydrophobicity, reactive sulfur Potential enzyme substrates, surfactants N/A
11-(Ethylthio)undecanoic acid -S-CH₂CH₃ (thioether) Reduced hydrophobicity vs. myristate Protein N-myristoylation
11D3 Furan ring Aromatic, metabolic stability Lipid biomarkers, dietary analysis
DAUDA Dansyl fluorophore Fluorescent, steric bulk FABP binding assays

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 11-(Acetylsulfanyl)undecanoic acid, and how do their yields compare?

  • Methodological Answer : While direct synthesis data for this compound is limited in the literature, analogous derivatives (e.g., 11-hydroxyundecanoic acid) suggest strategies such as:

  • Thiol-acetyl coupling : Reacting 11-mercaptoundecanoic acid with acetyl chloride under anhydrous conditions, followed by purification via column chromatography .
  • Protection/deprotection : Using tert-butoxycarbonyl (Boc) groups to protect functional groups during synthesis, achieving yields >75% in similar compounds .
  • Key characterization : Confirm structure via 1H^1H-NMR (e.g., acetyl-thiol proton at δ 2.35–2.45 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Q. How can researchers characterize the purity and stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) and monitor degradation .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products (e.g., free thiols) can be quantified via Ellman’s assay .
  • Spectroscopy : UV-Vis (λ~260 nm for acetyl-thiol moiety) and mass spectrometry (ESI-MS, expected [M-H]^- at m/z 245.1) .

Advanced Research Questions

Q. What experimental challenges arise when studying the acetylcholinesterase (AChE) inhibition activity of this compound, and how can they be addressed?

  • Methodological Answer :

  • Bioactivity assays : Use the Ellman method with human recombinant AChE. Challenges include:
  • Thiol interference : The compound’s free thiol group may react with 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB), requiring pre-treatment with thiol-blocking agents (e.g., N-ethylmaleimide) .
  • Solubility : Optimize DMSO concentration (<1% v/v) to avoid enzyme denaturation.
  • Data validation : Compare IC50_{50} values with positive controls (e.g., donepezil) and validate via molecular docking (PDB ID: 4EY7) to assess binding affinity .

Q. How do contradictory data on the environmental impact of undecanoic acid derivatives inform ecotoxicity studies for this compound?

  • Methodological Answer :

  • Ecotoxicology testing :
  • Aquatic toxicity : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay). Prior data on undecanoic acid show LC50_{50} >100 mg/L, but acetyl-thiol modifications may alter bioavailability .
  • Biodegradability : Use OECD 301B (CO2_2 evolution test). Undecanoic acid derivatives exhibit ~80% biodegradation in 28 days; monitor sulfhydryl byproducts via GC-MS .
  • Contradiction resolution : Address discrepancies in prior studies by standardizing test organisms (e.g., algae vs. fish) and exposure durations .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the acetyl-thiol group’s role in AChE inhibition via time-resolved fluorescence quenching .
  • Scalable synthesis : Develop green chemistry approaches (e.g., enzymatic acetylation) to improve yields and reduce waste .
  • Long-term ecotoxicity : Assess bioaccumulation potential in soil-plant systems using 14C^{14}C-labeled analogs .

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